Product packaging for 3',5'-Dimethoxyacetophenone(Cat. No.:CAS No. 39151-19-4)

3',5'-Dimethoxyacetophenone

Cat. No.: B1266429
CAS No.: 39151-19-4
M. Wt: 180.2 g/mol
InChI Key: YJKHOUIVWKQRSL-UHFFFAOYSA-N
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Description

Contextualization of Acetophenone (B1666503) Derivatives in Synthetic Chemistry

Acetophenones are a class of organic compounds characterized by an acetophenone group attached to a phenyl ring. guidechem.com This structural motif makes them valuable intermediates in organic synthesis. guidechem.combiosynth.com They serve as precursors for the production of resins, which are essential components in coatings, inks, and adhesives. biosynth.com Furthermore, acetophenone derivatives are widely utilized in the fragrance industry as flavor ingredients and perfume preservers. biosynth.comflavorfrenzy.com Their chemical reactivity, particularly the ketone functional group and the aromatic ring, allows for a variety of transformations, making them key building blocks for more complex molecules, including pharmaceuticals. guidechem.combiosynth.comflavorfrenzy.com The synthesis of various heterocyclic compounds and other bioactive molecules often begins with an acetophenone derivative. rasayanjournal.co.innih.gov

Overview of Naturally Occurring Acetophenones and Their Significance

Acetophenones are not merely synthetic constructs; they are also found throughout the natural world. nih.govkib.ac.cn These phenolic compounds have been identified in over 24 plant families and even in some fungi. nih.govkib.ac.cnnih.gov In nature, they can exist in either a free form or as glycosides. nih.govkib.ac.cn Plants produce these compounds for various reasons, including as a defense mechanism to repel insects. nih.gov This natural insect-repelling property has sparked interest in using acetophenone derivatives as environmentally friendly alternatives to synthetic pesticides. nih.gov

Beyond their role in plant defense, naturally occurring acetophenones have demonstrated a range of biological activities, including cytotoxic, antimicrobial, antimalarial, antioxidant, and antityrosinase effects. nih.govkib.ac.cnnih.gov For instance, compounds like apocynin and paeonol (B1678282) exhibit anti-inflammatory properties. nih.gov The diverse biological activities of these natural compounds underscore their importance as potential leads for drug discovery and development. flavorfrenzy.comnih.gov To date, over 250 acetophenone derivatives have been isolated and identified from natural sources. nih.govnih.gov

Specific Focus on 3',5'-Dimethoxyacetophenone within the Broader Class of Dimethoxyacetophenones

Within the large family of acetophenones, the dimethoxyacetophenone isomers are of particular interest. The position of the two methoxy (B1213986) groups on the phenyl ring significantly influences the compound's chemical and physical properties. This article will now narrow its focus to a specific isomer: This compound .

This compound, with the chemical formula C10H12O3, is a white to light yellow crystalline solid. guidechem.comchemicalbook.comchemicalbook.com It is characterized by a phenyl ring substituted with an acetophenone group and two methoxy groups at the 3' and 5' positions. guidechem.com It is known to be soluble in organic solvents like ethanol (B145695) and ether but is insoluble in water. guidechem.comchemicalbook.com

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 39151-19-4 guidechem.comchemicalbook.comsigmaaldrich.com
Molecular Formula C10H12O3 guidechem.comchemicalbook.comsigmaaldrich.com
Molecular Weight 180.20 g/mol chemicalbook.comsigmaaldrich.com
Appearance White to light yellow crystalline solid chemicalbook.comchemicalbook.com
Melting Point 33-34 °C (lit.) or 40-41 °C chemicalbook.comsigmaaldrich.com
Boiling Point 290-291 °C (lit.) chemicalbook.comsigmaaldrich.com
Solubility in Water Insoluble guidechem.comchemicalbook.comchemicalbook.com
Flash Point 113 °C (closed cup) sigmaaldrich.combiosynth.com

Note: Some sources provide slightly different values for the melting point.

This compound is a valuable building block in organic synthesis. guidechem.commedchemexpress.com It is commonly used as a starting reagent in the synthesis of other compounds. chemicalbook.comsigmaaldrich.com For example, it has been used to synthesize 5,7-dimethoxy-3-methylindazole (B134475) and (R)-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate-ether-18O. chemicalbook.comsigmaaldrich.com One of the common methods for its preparation is through the reaction of 3,5-dimethoxybenzene with acetyl chloride. chemicalbook.com

The reactivity of the acetophenone group and the influence of the two methoxy groups make it a versatile tool for creating novel compounds. guidechem.com It can participate in various chemical reactions, including Friedel-Crafts acylation and Mannich reactions. guidechem.com Research has also explored its use in the synthesis of chalcones, which are known for their broad range of pharmacological activities. nijophasr.netmdpi.comresearchgate.net Furthermore, derivatives of this compound have been investigated for their potential biological activities, such as aldose reductase and collagenase inhibition, and anticancer effects. researchgate.net The compound itself has been noted for its antioxidant activities. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1266429 3',5'-Dimethoxyacetophenone CAS No. 39151-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)ethanone
Source PubChem
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InChI

InChI=1S/C10H12O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKHOUIVWKQRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959951
Record name 1-(3,5-Dimethoxyphenyl)ethan-1-one
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39151-19-4
Record name 3′,5′-Dimethoxyacetophenone
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Record name Ethanone, 1-(3,5-dimethoxyphenyl)-
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Record name 1-(3,5-Dimethoxyphenyl)ethan-1-one
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Record name 1-(3,5-dimethoxyphenyl)ethan-1-one
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Occurrence and Isolation of 3 ,5 Dimethoxyacetophenone As a Natural Product

Identification in Plant Species

The identification of 3',5'-Dimethoxyacetophenone in the plant kingdom has been facilitated by modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of individual components within a complex plant extract.

Scrophularia buergeriana Miq.

Scrophularia buergeriana Miq., a perennial herb belonging to the Scrophulariaceae family, is a known source of this compound. medchemexpress.com Research has confirmed the presence of this ketone compound within this plant species. While detailed isolation procedures for this compound from S. buergeriana are not extensively documented in the available literature, the general approach for isolating phytochemicals from this plant involves extraction and chromatographic techniques.

The process typically begins with the collection and drying of the plant material, often the roots, which are then ground into a powder. This powder is then subjected to extraction with a solvent, such as ethanol (B145695). The resulting crude extract is then partitioned using solvents of varying polarities, like ethyl acetate (B1210297), to separate compounds based on their chemical properties. Further purification is achieved through column chromatography on silica (B1680970) gel.

Table 1: Phytochemical Analysis of Scrophularia buergeriana Miq.

Compound ClassPresence
KetonesPresent
Specific Compound This compound

Zanthoxylum tetraspermum Wight & Arn (Rutaceae)

Currently, there is no scientific literature available that reports the identification or isolation of this compound from Zanthoxylum tetraspermum Wight & Arn.

Sida acuta Leaves

The leaves of Sida acuta Burm.f., a perennial shrub in the Malvaceae family, have been found to contain this compound. florajournal.com Analysis of the leaf extract using Gas Chromatography-Mass Spectrometry (GC-MS) has led to the identification of this compound among other bioactive constituents.

In a specific study, the aqueous leaf extract of Sida acuta was analyzed. The GC-MS analysis revealed the presence of this compound, which was characterized by its retention time and mass spectrum.

Table 2: GC-MS Analysis of Sida acuta Leaf Extract

Retention Time (min)Compound NameMolecular FormulaMolecular WeightPeak Area (%)
12.783This compoundC10H12O31803.82

Lepidium sativum Seed and Whole Plant Extracts

Lepidium sativum, commonly known as garden cress, is an annual herb from the Brassicaceae family. Phytochemical investigations of its seeds have confirmed the presence of this compound. The extraction of this compound is typically achieved through solvent extraction of the powdered seeds.

For instance, a fine powder of L. sativum seeds can be extracted with aqueous methanol (B129727). This crude extract then undergoes successive liquid-liquid fractionation with solvents of increasing polarity, such as n-hexane, methylene (B1212753) chloride, ethyl acetate, and butanol, to separate the various chemical constituents.

Sisymbrium irio

Sisymbrium irio, also known as London rocket, is another member of the Brassicaceae family where this compound has been detected. niscair.res.inniscpr.res.in The compound has been identified in different solvent extracts of the plant, with methanol extracts showing a notable presence.

GC-MS analysis of various extracts of S. irio has been instrumental in identifying its chemical profile. In these analyses, this compound was characterized as one of the major bioactive chemical compounds.

Table 3: Bioactive Compounds Identified in Sisymbrium irio Extracts

Compound Name
2,4-Di-tert-butylphenol
n-Hexadecanoic acid
This compound
γ-Tocopherol
Cholesterol

Imperata cylindrica

Based on available scientific literature, this compound has not been reported as a constituent of Imperata cylindrica. While extensive phytochemical studies have been conducted on this perennial grass from the Poaceae family, leading to the isolation of numerous other compounds, this compound is not among them.

Biosynthetic Pathways and Precursors of this compound

The biosynthesis of this compound in plants is believed to originate from the phenylpropanoid pathway, a major route for the production of a wide array of phenolic compounds. nih.govfrontiersin.orgyoutube.com The core acetophenone (B1666503) structure is formed through a series of enzymatic reactions that begin with the amino acid phenylalanine.

The initial steps of the phenylpropanoid pathway involve the conversion of phenylalanine to cinnamic acid, which is then hydroxylated and activated to form p-coumaroyl-CoA. nih.gov From this central intermediate, the pathway can diverge to produce various classes of phenolic compounds. The formation of the C6-C2 skeleton of acetophenones is thought to occur via a β-oxidative pathway, where the three-carbon side chain of a phenylpropanoid precursor is shortened.

A key step in the biosynthesis of acetophenones is the impaired side-chain shortening of an aromatic 3-ketoacyl-CoA intermediate. This impairment can be caused by a loss-of-function mutation in a peroxisomal 3-ketoacyl-CoA thiolase. The resulting accumulation of the aromatic 3-ketoacyl-CoA is followed by hydrolysis and spontaneous decarboxylation to yield the acetophenone structure.

The characteristic 3',5'-dimethoxy substitution pattern of the target compound is achieved through the action of O-methyltransferases (OMTs). researchgate.netresearchgate.net These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of a precursor molecule. It is likely that a dihydroxylated acetophenone intermediate is sequentially methylated at the 3' and 5' positions by specific OMTs, such as caffeoyl-CoA O-methyltransferase (CCoAOMT) or caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT), to yield this compound. nih.govwikipedia.org

Extraction and Purification Methodologies for Natural this compound

The isolation of this compound from plant material involves a multi-step process that begins with extraction, followed by purification to separate the target compound from the complex mixture of phytochemicals present in the plant extract.

Solvent Extraction Techniques

Solvent extraction is the initial and crucial step in isolating this compound from its natural plant sources. The choice of solvent is critical and is based on the polarity of the target compound. Given that this compound is a moderately polar compound, solvents of intermediate polarity are generally effective. Common techniques employed for the extraction of phenolic compounds from plants include maceration, Soxhlet extraction, and ultrasound-assisted extraction.

Maceration involves soaking the dried and powdered plant material in a selected solvent for an extended period with occasional agitation. jmp.ir This allows the solvent to penetrate the plant tissues and dissolve the target compounds. Methanol and ethanol are frequently used solvents for the extraction of phenolic compounds from Scrophularia species.

Extraction TechniquePrincipleCommon Solvents for Phenolic Compounds
Maceration Soaking of plant material in a solvent at room temperature.Methanol, Ethanol, Ethyl Acetate
Soxhlet Extraction Continuous extraction with a cycling solvent.n-Hexane, Dichloromethane (B109758), Ethyl Acetate
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to enhance solvent penetration and mass transfer.Methanol, Ethanol

Chromatographic Separation Methods

Following the initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the purification and isolation of this compound. Column chromatography and Thin-Layer Chromatography (TLC) are widely used methods for this purpose.

Column Chromatography is a preparative technique used to separate individual compounds from a mixture. The crude extract is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. By gradually increasing the polarity of the mobile phase, compounds are eluted from the column in order of increasing polarity. For the separation of acetophenones from Scrophularia extracts, solvent systems of varying polarities, such as gradients of n-hexane and ethyl acetate, are commonly employed.

Thin-Layer Chromatography (TLC) is an analytical technique used to monitor the progress of the separation and to identify the fractions containing the target compound. A small amount of the extract or fraction is spotted onto a plate coated with a thin layer of stationary phase (e.g., silica gel). The plate is then developed in a chamber containing a suitable mobile phase. The components of the mixture travel up the plate at different rates, resulting in their separation. The position of the compounds is visualized under UV light or by using a staining reagent.

Chromatographic MethodStationary PhaseCommon Mobile Phase Systems for Phenolic Compounds
Column Chromatography Silica Gel, AluminaGradients of n-Hexane/Ethyl Acetate, Dichloromethane/Methanol
Thin-Layer Chromatography (TLC) Silica Gel G60 F254n-Hexane/Ethyl Acetate, Chloroform (B151607)/Methanol

Synthetic Methodologies for 3 ,5 Dimethoxyacetophenone

Classical Synthetic Routes

The preparation of 3',5'-Dimethoxyacetophenone has been well-established through classical organic reactions. Among the most prominent and effective of these is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry for forming carbon-carbon bonds.

Friedel-Crafts Acylation Reactions

The direct synthesis of this compound is achieved through the reaction of 3,5-dimethoxybenzene (also known as 1,3-dimethoxybenzene) with an acylating agent, typically acetyl chloride (CH₃COCl). nih.govwikipedia.org In this reaction, the 3,5-dimethoxybenzene acts as the nucleophilic aromatic ring, which is highly activated towards electrophilic substitution due to the two electron-donating methoxy (B1213986) groups. These groups direct the incoming electrophile to the ortho and para positions. In the case of 3,5-dimethoxybenzene, the 2-, 4-, and 6- positions are activated. The acylation occurs at the 1-position to yield the target molecule.

The general reaction is as follows: C₈H₁₀O₂ (3,5-Dimethoxybenzene) + C₂H₃ClO (Acetyl Chloride) → C₁₀H₁₂O₃ (this compound) + HCl (Hydrogen Chloride)

A strong Lewis acid catalyst is essential for the Friedel-Crafts acylation to proceed. Aluminum chloride (AlCl₃) is a commonly employed catalyst for this purpose. Its role is to activate the acetyl chloride, making it a much stronger electrophile. google.com

The mechanism involves the following steps:

Generation of the Electrophile: The aluminum chloride coordinates with the chlorine atom of the acetyl chloride. This interaction polarizes the carbon-chlorine bond, leading to its cleavage. google.com This generates a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺).

Electrophilic Attack: The electron-rich 3,5-dimethoxybenzene ring attacks the acylium ion. This step forms a carbocation intermediate, known as an arenium ion, and temporarily disrupts the aromaticity of the ring. google.com

Deprotonation: The AlCl₄⁻ complex, formed in the first step, removes a proton from the carbon atom where the acyl group was added. prepchem.com This step regenerates the aromatic ring, restores the AlCl₃ catalyst, and produces hydrogen chloride (HCl) as a byproduct. google.com

Due to the formation of a stable complex between the ketone product and the aluminum chloride, a stoichiometric amount of the catalyst is typically required for the reaction to go to completion. prepchem.com This complex is subsequently hydrolyzed during aqueous workup to isolate the final product.

Reagent/CatalystRole in Synthesis
3,5-DimethoxybenzeneAromatic Substrate (Nucleophile)
Acetyl ChlorideAcylating Agent (Electrophile Precursor)
Aluminum Chloride (AlCl₃)Lewis Acid Catalyst

Comparison with Related Dimethoxyacetophenone Syntheses (e.g., 3',4'-Dimethoxyacetophenone)

The synthesis of other dimethoxyacetophenone isomers, such as 3',4'-dimethoxyacetophenone (B42557), can be achieved through alternative methods. These routes provide a useful comparison to the direct Friedel-Crafts acylation used for the 3',5'-isomer.

An alternative strategy involves the methylation of a dihydroxyacetophenone precursor. For instance, 3',4'-dimethoxyacetophenone can be synthesized from acetovanillone (B370764) (4'-hydroxy-3'-methoxyacetophenone) via methylation in an alkaline medium. A similar process is used to prepare 2',4'-dimethoxyacetophenone (B1329363) from its corresponding dihydroxy precursor. prepchem.com

Example Synthesis of 2',4'-Dimethoxyacetophenone: prepchem.com

Precursor Methylating Agent Base Product

Condensation reactions, such as the Claisen-Schmidt condensation, are generally not used for the primary synthesis of dimethoxyacetophenones. Instead, these reactions utilize acetophenone (B1666503) derivatives as starting materials to construct larger, more complex molecules like chalcones (α,β-unsaturated ketones). unair.ac.idtaylorandfrancis.com

In a typical Claisen-Schmidt condensation, a dimethoxyacetophenone (e.g., 3',4'-dimethoxyacetophenone) is reacted with an aromatic aldehyde (e.g., veratraldehyde) in the presence of an alkali catalyst, such as sodium hydroxide (B78521) (NaOH). The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol (B89426) addition product yields the chalcone (B49325). This demonstrates that condensation reactions are a key method for the further functionalization of dimethoxyacetophenones rather than their synthesis.

Reactant 1Reactant 2Product TypeReaction Name
3',4'-DimethoxyacetophenoneVeratraldehydeChalconeClaisen-Schmidt Condensation

Advanced Synthetic Approaches and Reaction Optimizations

The synthesis of this compound, a valuable building block in organic synthesis, has evolved to include advanced methodologies that prioritize regioselectivity and environmental sustainability. These approaches move beyond classical methods to offer improved efficiency and safety profiles.

The primary challenge in the synthesis of polysubstituted aromatic compounds is achieving the desired regiochemistry. In the case of this compound, regioselectivity is decisively controlled by the selection of a starting material that already possesses the requisite 1,3,5-substitution pattern. A prominent and effective strategy commences with 3,5-dimethoxybenzoic acid. This precursor ensures that the acetyl group is introduced at the desired position, circumventing the formation of isomeric byproducts that would arise from the direct Friedel-Crafts acylation of 1,3-dimethoxybenzene.

A well-established method for the conversion of the carboxylic acid functionality to a ketone involves the use of organometallic reagents. Specifically, the reaction of 3,5-dimethoxybenzoic acid with an organolithium reagent, such as methyllithium (B1224462) (CH₃Li), provides a direct and highly regioselective route to this compound. chemistrysteps.com The reaction proceeds via a two-step mechanism. Initially, the strongly basic methyllithium deprotonates the carboxylic acid to form a lithium carboxylate. A second equivalent of methyllithium then adds to the carboxylate carbonyl, forming a stable dianionic tetrahedral intermediate. This intermediate is subsequently hydrolyzed upon aqueous workup to yield the final ketone product. The inherent stability of this dianionic intermediate prevents the over-addition of the organolithium reagent, which is a common side reaction in the synthesis of ketones from other carboxylic acid derivatives like acid chlorides or esters. chemistrysteps.com

This organolithium-based approach is highly reliable for ensuring the formation of the 3',5'-isomer, as the substitution pattern is locked in by the starting material. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, at low temperatures to control the reactivity of the organolithium reagent.

Table 1: Regioselective Synthesis of this compound from 3,5-Dimethoxybenzoic Acid
Starting MaterialReagentSolventKey Reaction StepsProduct
3,5-Dimethoxybenzoic AcidMethyllithium (2 equivalents)Anhydrous Diethyl Ether or Tetrahydrofuran1. Deprotonation to form lithium carboxylate. 2. Nucleophilic addition to form a stable dianionic intermediate. 3. Aqueous workup (hydrolysis).This compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign protocols for the synthesis of this compound. These protocols focus on reducing the use of hazardous reagents and solvents, minimizing waste, and improving energy efficiency.

Greener Precursor Synthesis:

The synthesis of the key precursor, 3,5-dimethoxybenzoic acid, typically involves the methylation of 3,5-dihydroxybenzoic acid. chemicalbook.com Traditional methylating agents, such as dimethyl sulfate (B86663) and methyl halides, are highly toxic and carcinogenic. nih.govnih.gov A greener alternative is the use of dimethyl carbonate (DMC). nih.govunive.itfrontiersin.org DMC is a non-toxic, biodegradable reagent that can act as a methylating agent in the presence of a catalytic amount of a base, such as potassium carbonate. unive.it This process avoids the formation of large quantities of inorganic salt byproducts and is considered an environmentally friendly methylation method. nih.govunive.it

Greener Conversion of Carboxylic Acid to Ketone:

The conversion of the carboxylic acid group in 3,5-dimethoxybenzoic acid to the acetyl group in this compound traditionally relies on stoichiometric organolithium reagents, which can be pyrophoric and require stringent anhydrous conditions. wikipedia.orgfishersci.comsigmaaldrich.com Modern advancements in catalysis offer greener alternatives. For instance, photoredox/nickel dual catalysis has emerged as a powerful method for the direct conversion of carboxylic acids to ketones under milder conditions. nih.govacs.org This approach can potentially reduce the reliance on highly reactive organometallic reagents and expand the functional group tolerance of the reaction.

If the synthesis proceeds through an intermediate acid chloride, the use of thionyl chloride (SOCl₂) is common but involves the release of corrosive and toxic gases (HCl and SO₂). masterorganicchemistry.com Oxalyl chloride is a viable alternative that also produces HCl but avoids the generation of SO₂. researchgate.net Furthermore, the development of catalytic methods for acid chloride formation that avoid stoichiometric activating agents is an active area of research.

Use of Greener Solvents:

Throughout the synthetic sequence, the replacement of conventional volatile organic solvents with greener alternatives can significantly reduce the environmental impact of the process. Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or those with lower toxicity and environmental persistence, are increasingly being adopted in organic synthesis. researchgate.net

Table 2: Comparison of Traditional and Greener Reagents in the Synthesis of this compound and its Precursors
TransformationTraditional ReagentGreener AlternativeAdvantages of Greener Alternative
Methylation of 3,5-dihydroxybenzoic acidDimethyl sulfate, Methyl halidesDimethyl carbonate (DMC)Non-toxic, biodegradable, catalytic base, reduced salt waste. nih.govunive.it
Conversion of carboxylic acid to acid chlorideThionyl chloride (SOCl₂)Oxalyl chlorideAvoids generation of toxic SO₂ gas. researchgate.net
Conversion of carboxylic acid to ketoneOrganolithium reagents (e.g., CH₃Li)Photoredox/nickel dual catalysisMilder reaction conditions, potentially avoids pyrophoric reagents. nih.govacs.org

Chemical Reactivity and Derivatization Studies of 3 ,5 Dimethoxyacetophenone

Transformations of the Acetophenone (B1666503) Moiety

The acetyl group is a key site for chemical reactions, allowing for modifications such as reduction, oxidation, condensation, and halogenation.

Reduction Reactions

The carbonyl group of 3',5'-Dimethoxyacetophenone can be reduced to a secondary alcohol, 1-(3,5-dimethoxyphenyl)ethanol (B169568), or fully reduced to an ethyl group, 1-ethyl-3,5-dimethoxybenzene. The choice of reducing agent and reaction conditions determines the final product. Hydride reagents are commonly employed for these transformations. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent typically used for the selective reduction of ketones to alcohols. For the complete reduction of the carbonyl to a methylene (B1212753) group (a deoxygenation reaction), harsher methods like the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction are generally required. ambeed.com

Table 1: Representative Reduction Reactions of Acetophenones

Reaction Type Reagent Product
Carbonyl to Alcohol Sodium Borohydride (NaBH₄) 1-(3,5-dimethoxyphenyl)ethanol
Carbonyl to Methylene Zinc Amalgam (Zn(Hg)), HCl 1-ethyl-3,5-dimethoxybenzene

This table represents typical transformations for acetophenones; specific yields for this compound may vary based on precise reaction conditions.

Oxidation Reactions

Oxidation of this compound can lead to different products depending on the oxidant and conditions. For example, the Baeyer-Villiger oxidation involves the conversion of the ketone to an ester, 3,5-dimethoxyphenyl acetate (B1210297), using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). Research on the electrocatalytic oxidation of benzylic compounds has also been conducted. In one study, the electrocatalytic oxidation of 1-(3,5-dimethoxyphenyl)ethanol yielded 3,5-dimethoxyacetophenone, demonstrating the reverse reaction of a reduction. researchgate.net The study noted that the yield for 3,5-dimethoxyacetophenone was lower compared to its meta-substituted counterparts, suggesting that the substitution pattern influences the reaction's efficiency. researchgate.net

Condensation Reactions (e.g., with Dimethylformamide-dimethylacetal (DMF-DMA) to form Enaminones, for 3',4'-Dimethoxyacetophenone)

The α-methyl group of the acetophenone moiety is sufficiently acidic to participate in condensation reactions with suitable electrophiles. A prominent example is the reaction with N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA). mdpi.com This reagent serves as a one-carbon synthon, reacting with active methylene or methyl groups to form enaminones. scirp.org For the analogous compound 3',4'-Dimethoxyacetophenone (B42557), reaction with DMF-DMA yields an enaminone, which is a key intermediate in the synthesis of various heterocyclic compounds. researchgate.net This transformation involves heating the acetophenone with DMF-DMA, often without a solvent or in a high-boiling solvent like xylene. scirp.orgresearchgate.net The resulting enaminone, (E)-3-(dimethylamino)-1-(3,5-dimethoxyphenyl)prop-2-en-1-one, is a versatile push-pull system with multiple reactive sites, making it a valuable precursor for synthesizing pyridines, pyrimidines, and other heterocycles. mdpi.comresearchgate.net

Table 2: Condensation Reaction with DMF-DMA

Starting Material Reagent Conditions Product
3',4'-Dimethoxyacetophenone DMF-DMA Reflux/Heating (e.g., 90°C) (E)-3-(dimethylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one researchgate.net
This compound DMF-DMA Similar conditions expected (E)-3-(dimethylamino)-1-(3,5-dimethoxyphenyl)prop-2-en-1-one

Halogenation Reactions (e.g., Regioselective α-Bromination and Iodination in Ionic Liquid Media, for 3',4'-Dimethoxyacetophenone)

The α-carbon of the ketone in this compound can undergo regioselective halogenation to produce α-haloacetophenones. These compounds are important synthetic intermediates. For related acetophenones, methods for α-bromination and iodination have been developed. For example, research on N-acyl-3,5-dimethylpyrazoles has shown that chelation with a metal catalyst like copper(II) can significantly increase the acidity of the α-proton, facilitating enantioselective α-halogenation. acs.org While not directly applied to this compound in the cited study, this principle highlights an advanced strategy for controlling halogenation. More conventional methods often involve reacting the ketone with a halogen source, such as bromine in acetic acid or N-bromosuccinimide (NBS), under acidic or radical conditions to yield 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one.

Transformations Involving Methoxy (B1213986) Groups

The two methoxy groups on the aromatic ring are relatively stable ether linkages but can be cleaved under specific, often harsh, conditions.

Demethylation Reactions (e.g., using BBr₃ in dichloromethane (B109758) to yield dihydroxy derivatives, for 3',4'-Dimethoxyacetophenone)

The cleavage of the methyl ethers in this compound to yield the corresponding dihydroxy derivative, 3',5'-Dihydroxyacetophenone, is a crucial transformation for accessing polyphenol structures. Boron tribromide (BBr₃) is a highly effective and widely used reagent for the demethylation of aryl methyl ethers. chemicalbook.comresearchgate.net The reaction is typically performed in an inert solvent like dichloromethane (DCM) at temperatures ranging from -78°C to room temperature. commonorganicchemistry.com BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. chemicalbook.com The presence of a carbonyl group on the ring can influence the selective deprotection of polymethoxyaryl compounds. chemicalbook.com The reaction is generally clean and proceeds under mild conditions, making it preferable to older methods that require strong protic acids like HBr or HI at high temperatures. chemicalbook.comresearchgate.net

Table 3: Demethylation of Aryl Methyl Ethers with Boron Tribromide

Starting Material Reagent Solvent Conditions Product
Aryl Methyl Ether Boron Tribromide (BBr₃) Dichloromethane (DCM) -78°C to Room Temperature Corresponding Phenol commonorganicchemistry.com
This compound Boron Tribromide (BBr₃) Dichloromethane (DCM) Dropwise addition at 0°C, then warm to RT commonorganicchemistry.com 3',5'-Dihydroxyacetophenone

Nucleophilic Substitution Reactions

This compound, a ketone, can undergo nucleophilic substitution reactions at the carbonyl carbon. A notable example is its reaction with hydrazines to form hydrazones. This reaction is a condensation reaction where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acetophenone. numberanalytics.comwikipedia.org The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable hydrazone, characterized by a carbon-nitrogen double bond. numberanalytics.com

The formation of hydrazones from this compound is a crucial step in the synthesis of various heterocyclic compounds. The reactivity of hydrazines in these reactions is influenced by the substituents on the nitrogen atoms. For instance, methyl groups can increase the nucleophilicity of the α-position of hydrazines. researchgate.net

The general mechanism for hydrazone formation involves the following steps:

Nucleophilic attack: The hydrazine attacks the carbonyl carbon. numberanalytics.com

Proton transfer: A proton is transferred from the hydrazine nitrogen to the carbonyl oxygen. numberanalytics.com

Elimination of water: A molecule of water is eliminated to form the C=N double bond of the hydrazone. numberanalytics.com

This reactivity is exemplified in the synthesis of certain indole (B1671886) derivatives where an electrophilic amination of this compound with reagents like BTCEAD (di-tert-butyl-azodicarboxylate) in the presence of a Lewis acid like BF3·Et2O leads to the formation of a hydrazide adduct in good yield. lookchem.com This demonstrates the susceptibility of the aromatic ring, activated by the methoxy groups, to nucleophilic attack under specific conditions. lookchem.com

Reaction with Hydrazines to Form Hydrazones for Heterocyclic Synthesis (with reference to 3',4'-Dimethoxyacetophenone)

While specific studies detailing the reaction of this compound with hydrazines for heterocyclic synthesis are not extensively available in the provided results, the reactivity of the closely related isomer, 3',4'-dimethoxyacetophenone, provides valuable insight. 3',4'-Dimethoxyacetophenone reacts with hydrazines to form hydrazones, which are key intermediates in the synthesis of various heterocyclic compounds. This reaction follows the general mechanism of nucleophilic substitution at the carbonyl group. wikipedia.org

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not prevalent in the search results, the reactivity of similar aromatic ketones suggests its potential as a substrate in various palladium-catalyzed cross-coupling reactions. The presence of the methoxy groups on the aromatic ring influences its electronic properties and, consequently, its reactivity in such transformations.

Palladium-Catalyzed Reactions (e.g., Heck or Buchwald-Hartwig, for 3',4'-Dimethoxyacetophenone)

Palladium-catalyzed reactions, such as the Heck and Buchwald-Hartwig reactions, are fundamental in modern organic synthesis. nrochemistry.comorganic-chemistry.orgrsc.org For a compound like 3',4'-dimethoxyacetophenone, these reactions would typically involve the introduction of an aryl or vinyl group (Heck reaction) or an amino group (Buchwald-Hartwig amination) at a halogenated position on the aromatic ring. nrochemistry.comorganic-chemistry.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. nrochemistry.comnumberanalytics.com The general mechanism proceeds through oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. numberanalytics.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine to form a carbon-nitrogen bond. organic-chemistry.orgnih.gov This reaction is crucial for the synthesis of aryl amines. organic-chemistry.org The catalytic cycle also involves oxidative addition, followed by amine coordination, deprotonation, and reductive elimination.

Suzuki-Miyaura Couplings (e.g., using dimethoxyphenylboronic acid precursors, for 3',4'-Dimethoxyacetophenone)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgmdpi.com This reaction is widely used for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. libretexts.org

For a substrate like 3',4'-dimethoxyacetophenone, a Suzuki-Miyaura coupling would typically involve a halogenated derivative of the acetophenone reacting with a boronic acid or ester. Conversely, a boronic acid derivative of dimethoxyacetophenone could be coupled with various aryl or vinyl halides. libretexts.org The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Applications as a Building Block in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized in the construction of more complex molecules, including various pharmaceuticals and agrochemicals. guidechem.comcymitquimica.com Its utility stems from the presence of the reactive ketone functional group and the electron-donating methoxy groups on the aromatic ring, which can direct further chemical transformations. guidechem.commedchemexpress.com

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds. medchemexpress.commdpi.com The ketone moiety provides a reactive site for condensation and cyclization reactions, while the dimethoxy-substituted phenyl ring can be incorporated into various heterocyclic systems.

Synthesis of 5,7-Dimethoxy-3-Methylindazole (B134475)

A notable example of the use of this compound as a starting material is in the synthesis of 5,7-dimethoxy-3-methylindazole. chemicalbook.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.comthermofisher.comfishersci.ca The synthetic route involves the initial conversion of this compound into a hydrazide derivative. lookchem.com Specifically, the reaction of this compound with di-tert-butyl azodicarboxylate (BTCEAD) in the presence of boron trifluoride etherate (BF3·Et2O) yields a hydrazide adduct. lookchem.com This intermediate is then subjected to cyclization conditions, involving treatment with zinc dust in glacial acetic acid, to afford the final product, 5,7-dimethoxy-3-methylindazole. lookchem.com

Starting MaterialReagentsIntermediateReagents for CyclizationFinal ProductReference
This compound1. BTCEAD, BF3·Et2O in CH2Cl2Hydrazide adductZinc dust, glacial acetic acid5,7-Dimethoxy-3-Methylindazole lookchem.com
Synthesis of Chalcones and Their Analogues

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of naturally occurring compounds that serve as important precursors for the synthesis of flavonoids. wmich.edunih.gov The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde (B42025). wikipedia.org

In the context of this compound, it serves as the acetophenone component in this reaction. The general scheme involves the reaction of this compound with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a solvent like ethanol (B145695). researchgate.net This reaction proceeds via an aldol (B89426) condensation mechanism to yield the corresponding chalcone (B49325). wikipedia.org The specific substitution pattern on the benzaldehyde determines the structure of the resulting chalcone analogue.

For example, the condensation of this compound with various benzaldehydes can produce a library of chalcone derivatives with diverse substitution patterns on the second aromatic ring. mdpi.com The reaction conditions, such as the choice of base, solvent, and temperature, can be optimized to improve the yield and purity of the desired chalcone. researchgate.net

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

Acetophenone ReactantBenzaldehyde ReactantBase/SolventProductReference
This compoundSubstituted BenzaldehydesNaOH or KOH / EthanolSubstituted Chalcone Analogues researchgate.net
2'-Hydroxy-4',6'-dimethoxyacetophenone3,4-Dimethoxybenzaldehyde (B141060)-3,4,4',6'-Tetramethoxychalcone core.ac.uk
3,4-Dimethoxyacetophenone4-MethoxybenzaldehydeKOH / Ethanol3,4,4'-Trimethoxychalcone
Synthesis of Flavone (B191248) Derivatives

Flavones are a significant class of flavonoids possessing a 2-phenyl-chromen-4-one backbone. mdpi.com A primary synthetic route to flavones involves the oxidative cyclization of 2'-hydroxychalcones. mdpi.comugm.ac.idnih.gov Therefore, chalcones derived from this compound can be utilized to synthesize corresponding flavone derivatives, provided a hydroxyl group is present at the 2'-position of the chalcone.

While this compound itself lacks the 2'-hydroxyl group necessary for direct cyclization to a flavone, related acetophenones with the required functionality, such as 2'-hydroxy-4',6'-dimethoxyacetophenone, are employed. core.ac.ukmdpi.com The synthesis typically involves two main steps:

Claisen-Schmidt Condensation: A 2'-hydroxyacetophenone (B8834) derivative is condensed with a substituted benzaldehyde to form a 2'-hydroxychalcone (B22705). ugm.ac.idnih.gov

Oxidative Cyclization: The resulting 2'-hydroxychalcone undergoes cyclization to form the flavone ring. nih.govnih.gov Various oxidizing agents can be used for this step, including iodine in dimethyl sulfoxide (B87167) (DMSO). ugm.ac.idresearchgate.net

For instance, the condensation of 2-hydroxy-4,6-dimethoxyacetophenone with 3,4-dimethoxybenzaldehyde yields 3,4,4',6'-tetramethoxychalcone. core.ac.uk Subsequent oxidative cyclization of this chalcone leads to the formation of 3',4',5,7-tetramethoxyflavone. core.ac.uk The specific substitution pattern of the final flavone is determined by the substituents on both the initial acetophenone and benzaldehyde. nih.gov

Synthesis of Chiral Derivatives (e.g., (R)-(+)-1-(3,5-Dimethoxyphenyl)ethyl Acetate-ether-180)

This compound can be used as a starting material for the synthesis of chiral molecules. sigmaaldrich.com An example of this is the preparation of (R)-(+)-1-(3,5-Dimethoxyphenyl)ethyl Acetate-ether-180. sigmaaldrich.comfishersci.com The synthesis of such chiral derivatives typically involves the asymmetric reduction of the ketone group in this compound to a secondary alcohol. This reduction creates a chiral center at the carbon bearing the hydroxyl group.

The synthesis of the related chiral alcohol, 1-(3,4-dimethoxyphenyl)ethanol, has been achieved through the reduction of 3',4'-dimethoxyacetophenone using methods like catalytic hydrogenation with Raney nickel or with sodium borohydride. google.comgoogle.com Similar principles of asymmetric reduction can be applied to this compound to obtain the corresponding chiral alcohol, (R)- or (S)-1-(3,5-dimethoxyphenyl)ethanol. Subsequent esterification of the chiral alcohol would then yield the desired acetate derivative. The use of chiral catalysts or reagents is crucial to achieve high enantioselectivity in the reduction step.

General Synthesis of Pharmaceuticals and Agrochemicals

This compound serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. guidechem.comcymitquimica.com Its chemical structure provides a scaffold that can be elaborated into more complex molecules with desired biological activities. guidechem.com

The reactivity of the ketone and the activated aromatic ring allows for a variety of chemical transformations, making it a valuable intermediate. guidechem.com For example, it can be a precursor for the synthesis of substituted indazoles, such as 5,7-dimethoxy-3-methylindazole. sigmaaldrich.comfishersci.com Furthermore, derivatives of this compound are explored in the development of bioactive compounds, including those with potential applications in drug discovery. guidechem.commedchemexpress.com

The dimethoxy substitution pattern is a common feature in many biologically active natural products and synthetic compounds. mdpi.com By incorporating the 3,5-dimethoxyphenyl moiety, chemists can generate libraries of compounds for screening in pharmaceutical and agrochemical research.

Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3',5'-Dimethoxyacetophenone, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different types of protons in the molecule. Analysis of a 90 MHz spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals four primary signals. chemicalbook.comchemicalbook.com

The protons of the two equivalent methoxy (B1213986) groups (-OCH₃) appear as a sharp singlet at approximately 3.829 ppm. chemicalbook.com The methyl protons of the acetyl group (-COCH₃) are also seen as a singlet, located further downfield at around 2.565 ppm. chemicalbook.com The aromatic region of the spectrum displays two distinct signals. The single proton at the C4' position appears as a triplet at 7.084 ppm, while the two equivalent protons at the C2' and C6' positions resonate as a doublet at 6.646 ppm. The observed coupling constant between these aromatic protons is typically small, around J = 2.3 Hz, which is characteristic of meta-coupling. chemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.084triplet (t)2.31HAr-H (C4')
6.646doublet (d)2.32HAr-H (C2', C6')
3.829singlet (s)N/A6H-OCH₃
2.565singlet (s)N/A3H-COCH₃

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon of the acetyl group is the most deshielded, appearing at approximately 198-199 ppm. The aromatic carbons show signals between 105 and 161 ppm; the two carbons bearing the methoxy groups (C3' and C5') are found at the lower field end of this range (around 160.8 ppm), while the carbon attached to the acetyl group (C1') appears near 139.1 ppm. The unsubstituted aromatic carbons (C2', C4', C6') resonate at higher fields. The carbon atoms of the two equivalent methoxy groups produce a signal around 55.6 ppm, and the methyl carbon of the acetyl group is the most shielded, appearing at approximately 26.7 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm (Predicted)Assignment
198.9C=O
160.8C3', C5'
139.1C1'
105.5C2', C6'
105.1C4'
55.6-OCH₃
26.7-CH₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound. chemicalbook.com The spectrum is characterized by several strong absorption bands. A prominent and sharp peak corresponding to the carbonyl (C=O) stretch of the ketone is observed in the region of 1690-1715 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations, which typically appear between 1580 and 1600 cm⁻¹. The ether linkages (Ar-O-CH₃) give rise to characteristic C-O stretching bands, usually found in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appears just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2980-2850C-H StretchAliphatic (-CH₃, -OCH₃)
1715-1690C=O StretchKetone
1600-1580C=C StretchAromatic Ring
1300-1200C-O Stretch (Asymmetric)Aryl Ether
1100-1000C-O Stretch (Symmetric)Aryl Ether

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₂O₃, corresponding to a molecular weight of approximately 180.20 g/mol . fishersci.cabiosynth.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 180. rjpbcs.com The fragmentation pattern is highly informative. The most abundant fragment, or base peak, typically appears at m/z 165. This corresponds to the loss of a methyl radical (•CH₃) from one of the methoxy groups, resulting in a stable, resonance-delocalized cation. Another significant fragment is seen at m/z 137, which arises from the loss of an acetyl radical (•COCH₃) from the molecular ion. Other notable peaks can be observed at m/z 122, 107, 92, and 77, representing further fragmentation of the aromatic ring structure. rjpbcs.com

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

m/zProposed FragmentLoss from Molecular IonRelative Intensity
180[C₁₀H₁₂O₃]⁺ (Molecular Ion)-High
165[M - CH₃]⁺-CH₃ (15 amu)Base Peak (100%)
137[M - COCH₃]⁺-COCH₃ (43 amu)Significant
107[M - COCH₃ - 2CH₂]⁺ or [M - CH₃ - C₂O₂]⁺-Moderate
77[C₆H₅]⁺ (Phenyl cation)-Moderate

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components within complex mixtures. This compound has been identified as a phytochemical in various plant extracts using this method. For instance, in a study on the methanolic seed extract of Lallemantia royleana, the compound was identified with a retention time of 12.804 minutes. rjpbcs.com It has also been detected in the ethanolic and aqueous extracts of Zanthoxylum Tetraspermum stem bark and as a significant component in the pyrolyzates of oil-tea cake extractives. rjpbcs.com In these analyses, identification is confirmed by matching both the retention time and the mass spectrum of the unknown peak with that of a known reference standard or a library database like NIST.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of a compound's elemental composition by providing a highly accurate mass measurement of its molecular ion, often to four or more decimal places. The theoretical exact mass of this compound (C₁₀H₁₂O₃) is 180.07864 Da. HRMS analysis would yield an experimental mass very close to this theoretical value, allowing researchers to distinguish it from other compounds that have the same nominal mass of 180 but a different elemental formula (e.g., C₁₁H₁₆O₂; exact mass 180.11503 Da). This high level of accuracy is essential for confirming the identity of novel compounds or for verifying the structure of synthesized molecules in a research context.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating mixtures. The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. iitg.ac.in The choice of chromatographic method depends on the properties of the compound and the desired outcome, whether it be for analytical assessment or preparative isolation.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of a sample's purity. iitg.ac.in For this compound, TLC is often performed using a stationary phase of silica (B1680970) gel, a polar adsorbent. iitg.ac.inlagrange.edustudymind.co.uk The mobile phase, or eluent, is typically a mixture of organic solvents. studymind.co.uk

The separation is based on polarity. Since silica gel is polar, less polar compounds will travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds will adhere more strongly to the stationary phase and have lower Rf values. utexas.edu In the context of synthesizing this compound, TLC with a silica gel plate can effectively monitor the conversion of reactants to the final product. lagrange.edu

A common mobile phase system for compounds of similar polarity is a mixture of ethyl acetate (B1210297) and hexanes. utexas.edu The exact ratio can be adjusted to achieve optimal separation. Visualization of the spots on the TLC plate is often accomplished using a UV lamp, as aromatic compounds like this compound are typically UV-active. utexas.edu

Table 1: Typical TLC Parameters for this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254 cabidigitallibrary.org
Mobile Phase Ethyl acetate/Hexanes (ratio varies) utexas.edu
Visualization UV light (254 nm) cabidigitallibrary.org

This table provides a generalized example of TLC conditions. Actual parameters may vary based on the specific experimental setup.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution, greater sensitivity, and better quantification than TLC. studymind.co.uk It is widely used for the purity assessment and preparative isolation of compounds like this compound. oup.com

In a typical reverse-phase HPLC setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water, sometimes with modifiers like formic acid or acetic acid. cabidigitallibrary.orgsielc.comchromatographyonline.com In this system, more polar compounds elute earlier, while less polar compounds like this compound are retained longer on the column.

For instance, a method for a related compound, alpha-Bromo-2',5'-dimethoxyacetophenone, utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance. cabidigitallibrary.org

Table 2: Illustrative HPLC Conditions for Analysis of Acetophenone (B1666503) Derivatives

ParameterDescription
Column C18 Reverse-Phase oup.com
Mobile Phase Acetonitrile/Water gradient sielc.comchromatographyonline.com
Detector UV-Vis (e.g., at 280 nm or 355 nm) cabidigitallibrary.orgchromatographyonline.com
Flow Rate ~ 0.8 - 1.0 mL/min chromatographyonline.com

This table represents typical conditions and may be optimized for specific analytical or preparative goals.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. rjpbcs.com this compound, with a boiling point of 290-291 °C, is amenable to GC analysis. sigmaaldrich.com In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a column containing the stationary phase. rjpbcs.com

The choice of column is critical and depends on the polarity of the analytes. greyhoundchrom.com For general-purpose analysis of compounds like this compound, a non-polar or medium-polarity column is often suitable. The separation is based on the compound's boiling point and its interaction with the stationary phase. rjpbcs.com

GC is frequently coupled with a mass spectrometer (GC-MS), which provides both retention time data from the GC and mass spectral data from the MS, allowing for highly confident identification of the compound. semanticscholar.orgbiomedpharmajournal.org Studies have identified this compound in complex mixtures, such as plant extracts, using GC-MS. semanticscholar.orgbiomedpharmajournal.orgijpsr.com The oven temperature is typically programmed to ramp up during the analysis to ensure efficient elution of all components. elementlabsolutions.com

Table 3: Example GC-MS Parameters for the Analysis of Bio-oils Containing this compound

ParameterDescription
Carrier Gas Helium ijpsr.com
Column Capillary column (e.g., DB-5 or similar)
Injector Temperature e.g., 260 °C ijpsr.com
Oven Program A temperature ramp, for example, from 70 °C to 280 °C at 10 °C/min ijpsr.com
Detector Mass Spectrometer (MS) semanticscholar.orgbiomedpharmajournal.org

This table provides an example of GC-MS conditions; specific parameters will vary depending on the instrument and analytical goals.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. This is a crucial step in verifying the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₁₀H₁₂O₃, the theoretical elemental composition can be calculated based on its atomic constituents. sigmaaldrich.comavantorsciences.com

The analysis is performed using an elemental analyzer, which combusts the sample at a high temperature. The resulting gases (CO₂, H₂O, N₂, etc.) are then separated and quantified to determine the percentage of each element. The experimentally determined percentages are then compared to the theoretical values. A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 4: Elemental Composition of this compound (C₁₀H₁₂O₃)

ElementTheoretical Percentage (%)
Carbon (C)66.65
Hydrogen (H)6.71
Oxygen (O)26.64

Theoretical percentages are calculated based on a molecular weight of 180.20 g/mol . sigmaaldrich.com

Biological and Pharmacological Research of 3 ,5 Dimethoxyacetophenone

Antioxidant Activities

Free Radical Scavenging Assays (e.g., DPPH assay)

The antioxidant potential of 3',5'-Dimethoxyacetophenone has been substantiated through its identification in plant extracts that exhibit significant free-radical scavenging capabilities. In a study of Sisymbriumirio L. seeds, this compound was characterized as one of the major bioactive chemical compounds in a methanol (B129727) extract that demonstrated high antioxidant activity. uthscsa.edu This extract showed a strong capacity to scavenge free radicals in tests such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS free radical trapping assays. uthscsa.edu

The DPPH radical scavenging activity of the methanol seed extract containing this compound was particularly high, reaching up to 79.94% at a concentration of 1 mg/mL. uthscsa.edu Similarly, this compound was detected in extracts of Citronella Grass (Cymbopogon nardus L.), a plant recognized for its flavonoid content and corresponding antioxidant activity. sigmaaldrich.com

While direct DPPH assay results for the isolated this compound are not detailed in these studies, the findings for a related derivative, 2'-Hydroxy-4',5'-dimethoxyacetophenone, provide further context. This derivative demonstrated strong inhibitory activity in a DPPH free radical scavenging assay, with a reported IC50 value of 157 µg/mL, which was comparable to the standard antioxidant Butylated Hydroxytoluene (BHT). nih.govresearchgate.net

Interactive Table: Antioxidant Activity of Plant Extract Containing this compound

Plant Source Extract Solvent Assay Concentration Scavenging Activity (%) Reference
Sisymbriumirio L. Seeds Methanol DPPH 1 mg/mL 79.94 uthscsa.edu

Mechanism of Antioxidant Action

The precise mechanism of antioxidant action for this compound is not extensively detailed in the literature. However, research on structurally related compounds offers plausible pathways. The antioxidant action of phenolic compounds typically involves donating a hydrogen atom or an electron to free radicals, thereby neutralizing them.

Studies on the metabolism of other antioxidant compounds provide clues. For instance, an investigation into the antioxidative mechanism of tetrahydrocurcumin (B193312) (THC) identified 3',4'-dimethoxyacetophenone (B42557) as one of its oxidation products after scavenging peroxyl radicals. nih.gov The study suggests that the β-diketone moiety, a structural feature related to the acetophenone (B1666503) group, exhibits antioxidant activity through the cleavage of a C-C bond at the active methylene (B1212753) carbon. nih.gov This indicates that the acetophenone structure can be directly involved in the chemical reactions that neutralize radicals. Furthermore, another potential mechanism involves the modulation of cellular processes. Oxidative stress can be generated by an imbalance in cellular coenzymes like NADPH and NADH. researchgate.net Compounds with antioxidant properties can help mitigate this by, for example, inhibiting enzymes like aldose reductase, which contributes to oxidative stress. researchgate.netresearchgate.net

Anticancer Research and Cytotoxicity Studies

Research has extended to the anticancer potential of dimethoxyacetophenone derivatives, with studies investigating their effects on various cancer cell lines.

Inhibition of Cell Growth in Glioblastoma and Breast Cancer Cells (for 3',4'-Dimethoxyacetophenone derivative)

While direct studies on a 3',4'-Dimethoxyacetophenone derivative's effect on glioblastoma and breast cancer cells are not prominently featured in available research, studies on other closely related chemical structures provide relevant insights. For example, a series of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and tested for anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov

The findings indicated that the synthesized compounds were generally more cytotoxic against the glioblastoma U-87 cell line than the MDA-MB-231 breast cancer cell line. nih.gov The glioblastoma cell line U-87 is known to be relatively resistant to the clinically used drug temozolomide. nih.gov The most active compound identified against the U-87 cell line was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone. nih.gov Against the breast cancer cell line MDA-MB-231, certain hydrazone derivatives containing a naphthalene (B1677914) moiety showed the highest activity, reducing cell viability to between 43.7% and 46.2%. nih.gov

Anti-Leukemic Activity Against Human Leukemic Cell Lines (e.g., 32D-FLT3-ITD, Human HL-60/vcr, MOLT-3, TALL-104 cell lines, for 2'-Hydroxy-4',5'-dimethoxyacetophenone derivative)

A derivative of dimethoxyacetophenone, 2'-Hydroxy-4',5'-dimethoxyacetophenone, has been investigated for its anti-leukemic effects. nih.govresearchgate.net An MTT assay was conducted to assess its impact on several human acute leukemia cell lines. The results demonstrated that the compound possesses strong anti-cancer activity against all the tested cell lines. nih.govresearchgate.net

The study highlighted the compound's potent cytotoxic effects against 32D-FLT3-ITD, Human HL-60/vcr, MOLT-3, and TALL-104 cell lines, indicating its potential as an anti-leukemic agent. nih.govresearchgate.net

Interactive Table: Anti-Leukemic Activity of 2'-Hydroxy-4',5'-dimethoxyacetophenone

Cell Line Cancer Type Activity Reference
32D-FLT3-ITD Human Acute Leukemia Strong anti-cancer activity nih.govresearchgate.net
Human HL-60/vcr Human Acute Leukemia Strong anti-cancer activity nih.govresearchgate.net
MOLT-3 Human Acute Leukemia Strong anti-cancer activity nih.govresearchgate.net

Non-Toxicity to Normal Cells (e.g., HUVEC, for 2'-Hydroxy-4',5'-dimethoxyacetophenone derivative)

A critical aspect of anticancer research is the selectivity of a compound for cancer cells over healthy cells. In the same study that demonstrated its anti-leukemic properties, 2'-Hydroxy-4',5'-dimethoxyacetophenone was also evaluated for its toxicity against a normal human cell line. nih.govresearchgate.net

The research found that at the tested concentrations, 2'-Hydroxy-4',5'-dimethoxyacetophenone was non-toxic to normal Human Umbilical Vein Endothelial Cells (HUVEC). nih.govresearchgate.netfrontiersin.org This finding suggests a favorable pharmacological profile, indicating that the compound may selectively target leukemic cells without causing significant harm to normal, healthy cells. nih.govresearchgate.net

Analogues as Anticancer Agents

Analogues of this compound have been investigated for their potential as anticancer agents. For instance, 3′,5′-Dimethoxy-4′-hydroxyacetophenone, also known as acetosyringone (B1664989), is utilized in the synthesis of tetramethoxychalcone and its derivatives, which have demonstrated in vitro anticancer properties. scbt.com

Genistein (B1671435), a naturally occurring isoflavone, has been the subject of extensive research for its potential to prevent and treat prostate cancer. nih.gov In the synthesis of genistein analogues, 2-hydroxy-4,5-dimethoxyacetophenone serves as a starting material. nih.gov Structure-activity relationship studies of these analogues have revealed that the hydroxyl groups at the C-5 and C-7 positions are crucial for their cytotoxic and anti-proliferative activities. nih.gov Specifically, the removal of both the 5- and 7-hydroxyl groups from genistein was detrimental to its cytotoxicity in both prostate and cervical cancer cell lines. nih.gov

Furthermore, chalcone (B49325) derivatives synthesized from substituted acetophenones are being explored for their anticancer activities. tandfonline.com Studies on the structure-activity relationships of these compounds aim to identify substitutions that enhance their inhibitory effects on cancer-related targets while minimizing cytotoxicity. tandfonline.comnih.gov For example, the presence of methoxy (B1213986) groups on the B-ring of chalcones has been shown to be important for their inhibitory activity. tandfonline.comnih.gov

A derivative of this compound has been reported to exhibit anticancer effects on human leukemic cells. researchgate.netresearchgate.net This same derivative also showed inhibitory activity against aldose reductase and collagenase. researchgate.netresearchgate.net

Enzyme Inhibition Studies

Aldose Reductase Inhibition

A derivative of this compound, specifically 2'-Hydroxy-4',5'-dimethoxyacetophenone, has been investigated for its inhibitory effect on aldose reductase. researchgate.netnih.gov This enzyme is implicated in diabetic complications. nih.gov The study demonstrated that 2'-Hydroxy-4',5'-dimethoxyacetophenone potently inhibits aldose reductase. researchgate.netnih.gov The inhibitory action of this compound is considered a potential strategy for managing diabetic complications. nih.gov

The development of aldose reductase inhibitors (ARIs) is a significant area of research to prevent the progression of these complications. nih.gov Various synthetic derivatives of acetophenone are being designed and evaluated for their aldose reductase inhibitory activity. nih.govwu.ac.thwu.ac.th For example, a series of flavanone (B1672756) derivatives synthesized from 2-hydroxy acetophenone exhibited potent aldose reductase inhibitory activity. uni.lu

Collagenase Inhibition

The compound 2'-Hydroxy-4',5'-dimethoxyacetophenone has also been shown to be a potent inhibitor of collagenase. researchgate.netnih.gov This enzyme plays a role in the degradation of collagen, and its inhibition is relevant in various pathological conditions. The inhibitory activity of this acetophenone derivative against collagenase has been demonstrated in in vitro studies. researchgate.netnih.gov

The search for collagenase inhibitors has led to the investigation of various classes of compounds, including derivatives of natural products and synthetic molecules. researchgate.netacs.orgnih.gov For instance, other acetophenone derivatives have also been explored for their potential to inhibit collagenase. archivesofmedicalscience.com

Molecular Docking and In Silico Analysis of Enzyme Interactions

Molecular docking and in silico analysis have been employed to understand the interactions between 2'-Hydroxy-4',5'-dimethoxyacetophenone and the enzymes aldose reductase and collagenase. researchgate.netnih.gov These computational studies revealed that the compound exhibits numerous strong interactions with the key catalytic residues within the active sites of both enzymes. researchgate.netnih.gov

In silico methods are increasingly used to predict the binding affinity and interaction patterns of potential inhibitors with their target enzymes. wu.ac.thwu.ac.thplos.org For aldose reductase, docking studies have helped to identify crucial hydrogen bonding and hydrophobic interactions between the inhibitor and amino acid residues such as His110, Tyr48, Cys298, and Trp111. wu.ac.th These computational insights are valuable for the rational design and optimization of more potent and selective enzyme inhibitors.

Antimicrobial Properties

This compound has been identified as a bioactive compound with potential antimicrobial properties. rjpbcs.combiomedpharmajournal.org It has been found in the ethanolic extract of Zanthoxylum tetraspermum. rjpbcs.com

Studies on various acetophenone derivatives have shown a range of antimicrobial activities. For example, 2',5'-Dimethoxyacetophenone has been reported to possess antibacterial activity. biosynth.com The antimicrobial action of dihydroxyacetophenone (DHAP) isomers has been shown to vary depending on the position of the hydroxyl groups. tandfonline.com For instance, 3',4'-DHAP displays activity against Gram-positive bacteria. tandfonline.com In a comparative study of DHAP isomers, the antimicrobial activity followed the general order of 2',6'-DHAP > 2',4'- and 3',4'-DHAP > 2',5'-DHAP > 3',5'-DHAP. tandfonline.com

Furthermore, hybrid molecules incorporating a hydroxyacetophenone moiety with other chemical scaffolds, such as tetrazoles, have been synthesized and evaluated for their antimicrobial effects. acgpubs.org Some of these hybrid compounds have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. acgpubs.org For instance, certain hydroxyacetophenone-tetrazole hybrids exhibited minimum inhibitory concentration (MIC) values ranging from 4 to 128 µg/ml against various clinical isolates. acgpubs.org

Below is a table summarizing the reported antimicrobial activity of this compound and related compounds.

CompoundReported ActivitySource
This compound Antimicrobial rjpbcs.combiomedpharmajournal.org
2',5'-Dimethoxyacetophenone Antibacterial biosynth.com
3',4'-Dihydroxyacetophenone Antibacterial (Gram-positive) tandfonline.com
Hydroxyacetophenone-tetrazole hybrids Antibacterial and Antifungal acgpubs.org

Anti-inflammatory Effects (for related acetophenones)

While direct studies on the anti-inflammatory effects of this compound are limited, research on related acetophenone derivatives indicates that this class of compounds possesses significant anti-inflammatory properties. alliedacademies.orgnih.govresearchgate.netmdpi.com

Hydroxyacetophenones, in particular, have been shown to exert anti-inflammatory effects through various mechanisms. regimenlab.com For instance, some hydroxyacetophenone analogs can reduce the production of pro-inflammatory cytokines in activated microglial cells, suggesting a potential role in mitigating neuroinflammation. alliedacademies.org The anti-inflammatory activity of hydroxyacetophenone is also linked to its ability to inhibit the COX-2 enzyme, which is crucial for the synthesis of prostaglandins, key mediators of inflammation and pain. regimenlab.com

Specific acetophenone derivatives have demonstrated potent anti-inflammatory activity in various experimental models. For example, 2,4,6-trihydroxy-3-geranyl acetophenone has been shown to inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. frontiersin.org Another compound, 3,5-diprenyl-4-hydroxyacetophenone, isolated from Ageratina pazcuarensis, has demonstrated both in vivo and in vitro anti-inflammatory activity by reducing edema and inhibiting inflammatory mediators like nitric oxide (NO) and various interleukins. mdpi.comnih.gov

Furthermore, synthetic derivatives of acetophenones are being developed and evaluated for their anti-inflammatory potential. scirp.orgresearchgate.netmdpi.com Chalcones, which can be synthesized from acetophenones, are a well-known class of compounds with significant anti-inflammatory properties. researchgate.net The anti-inflammatory effects of some acetophenone derivatives have been shown to be comparable to that of standard anti-inflammatory drugs like indomethacin (B1671933) in certain models. scirp.orgresearchgate.net

The table below highlights the anti-inflammatory activities of some acetophenone derivatives.

Compound/DerivativeAnti-inflammatory Mechanism/EffectSource
Hydroxyacetophenone Inhibition of COX-2 enzyme regimenlab.com
Benzylated hydroxyacetophenone analogs Reduction of pro-inflammatory cytokines alliedacademies.org
2,4,6-Trihydroxy-3-geranyl acetophenone Inhibition of LOX and COX enzymes frontiersin.org
3,5-Diprenyl-4-hydroxyacetophenone Reduction of edema and inflammatory mediators (NO, IL-1β, IL-6, TNF-α) mdpi.comnih.gov
Synthetic O-prenylated phenolic derivatives Antinociceptive and anti-oedematogenic effects scirp.org
Chalcones (derived from acetophenones) Inhibition of inflammatory mediators researchgate.net
2,4,6-trihydroxy-α-p-methoxyphenylacetophenone Inhibition of UVB-induced skin inflammation and PGE2 release karger.com
p-hydroxyacetophenone Suppression of VCAM-1 and ICAM-1 expression spandidos-publications.com

Inhibition of Cyclooxygenase and Prostaglandin (B15479496) Synthesis

The direct inhibitory activity of this compound on cyclooxygenase (COX) enzymes and subsequent prostaglandin synthesis has not been extensively detailed in the available research. However, studies on structurally related compounds provide insight into the potential anti-inflammatory mechanisms of the acetophenone scaffold.

A closely related compound, acetosyringone (4'-Hydroxy-3',5'-dimethoxyacetophenone), is recognized for its anti-inflammatory properties. ebi.ac.uksigmaaldrich.com Anti-inflammatory agents of this type often function by blocking the synthesis of prostaglandins. ebi.ac.ukpharmacompass.com This is achieved by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandin precursors. ebi.ac.ukasbmb.org The inhibition of prostaglandin synthesis is the primary mechanism behind the analgesic, antipyretic, and anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs). ebi.ac.ukpharmacompass.com Prostaglandins are lipid signaling molecules involved in physiological processes like inflammation and pain, and abnormal production can contribute to various diseases. asbmb.orgnih.gov Given that COX-2 is a key enzyme in the synthesis of prostaglandin E2 (PGE2), its inhibition is a significant target for anti-inflammatory therapies. nih.gov While this action is established for acetosyringone, further research is needed to determine if this compound, which lacks the 4'-hydroxy group, exhibits similar activity.

Potential as a Pharmaceutical Intermediate and Precursor for Bioactive Compounds

This compound is a recognized building block and intermediate in organic synthesis for the creation of more complex molecules, including those with potential therapeutic applications. medchemexpress.comguidechem.com Its chemical structure provides a versatile foundation for developing a variety of biologically active compounds. guidechem.com

Research has demonstrated its role as a starting reagent in the synthesis of specific molecules. For instance, it has been utilized to produce 5,7-dimethoxy-3-methylindazole (B134475) and (R)-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate-ether-18O. sigmaaldrich.comchemicalbook.comfishersci.ca The utility of the dimethoxyacetophenone skeleton is further highlighted in diversity-oriented synthesis, where amino-substituted dimethoxyacetophenones serve as key intermediates. mdpi.com These intermediates, derived from precursors like 3,5-dimethoxyaniline, are instrumental in synthesizing a wide array of natural product analogs, including: mdpi.com

Flavones

Coumarins

Chalcones

Aurones

Quinolones

Azocanes

The strategic placement of the dimethoxy groups on the acetophenone structure is consistent with substitution patterns commonly found in naturally occurring, bioactive flavonoids and aurones. mdpi.com This makes this compound and its derivatives valuable starting points in medicinal chemistry for the development of novel compounds. mdpi.com

The following table summarizes the documented applications of this compound as a chemical intermediate.

Starting MaterialSynthetic ProductApplication/Class of Compound
This compound5,7-dimethoxy-3-methylindazoleHeterocyclic Compound
This compound(R)-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate-ether-18OChiral Ester

Furthermore, the broader class of dimethoxyacetophenones serves as crucial precursors for various bioactive molecules. For example, related isomers are key intermediates in synthesizing PIM-1 kinase inhibitors for cancer therapy and in producing chalcones, which are known for a wide range of pharmacological activities. lookchem.comvulcanchem.com The versatility of the acetophenone structure makes it an important synthon for creating highly functionalized compounds with potential use in pharmaceuticals and materials science. nih.gov

Advanced Research Applications and Future Directions

Role in Materials Science and Functional Materials

While not typically a primary component of bulk materials, 3',5'-Dimethoxyacetophenone and its derivatives are instrumental as precursors in the synthesis of specialized functional materials. Its significance lies in its role as a foundational scaffold for creating molecules with specific, tailored properties. For instance, amino-substituted dimethoxyacetophenones are employed in Diversity-Oriented Synthesis (DOS), a powerful strategy to generate libraries of structurally diverse molecules. mdpi.com These libraries can then be screened for various functions, including applications in materials science where specific optical or electronic properties are desired. The core structure is also integral to building blocks used in the development of supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. nih.gov

Catalytic Applications

This compound is primarily utilized in catalysis as a precursor or reagent in the synthesis of more complex molecules that possess catalytic activity, rather than as a catalyst itself. For example, its isomer, 3',4'-dimethoxyacetophenone (B42557), is noted for its use as a catalytic agent. chemicalbook.comfishersci.ie Research has shown that derivatives of this compound are key starting materials for synthesizing ligands or complex organic structures used in asymmetric catalysis. fishersci.ca The compound was used as a starting reagent to synthesize (R)-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate-ether-18O, indicating its utility in creating chiral molecules that are often essential components in enantioselective catalytic systems. fishersci.casigmaaldrich.comchemicalbook.com Furthermore, research into tandem reactions induced by chiral π–Cu(II) catalysts has sometimes involved acetophenone (B1666503) derivatives to sensitize substrates effectively. acs.org

Photochemistry and Photobiological Studies

The photochemistry of aromatic ketones is a field of significant interest, and dimethoxy-substituted compounds like this compound are valuable subjects for these studies. The methoxy (B1213986) groups influence the energy levels and decay pathways of the molecule's excited states. Research on the related compound 3,5-dimethoxybenzyl acetate (B1210297) focuses on its photochemistry to assess its role as a reactive intermediate. collectionscanada.gc.ca This line of inquiry is crucial for the development of photolabile protecting groups, which are chemical moieties that can be removed by light. collectionscanada.gc.ca Such groups are vital tools in organic synthesis and in biological studies for the controlled release of bioactive molecules at specific times and locations. collectionscanada.gc.ca While direct photobiological studies on this compound are not extensively documented, research on the photochemistry of related flavonoids, which can be synthesized from acetophenone precursors, shows that substitution patterns dramatically affect photoreactivity and stability. acs.org

Development of Novel Derivatized Compounds with Enhanced Bioactivity

One of the most promising areas of research for this compound is its use as a versatile starting block for the synthesis of novel, bioactive compounds. mdpi.comnih.gov Its structure is a key component in building a wide range of heterocyclic compounds and natural product analogs that are frequently investigated as lead compounds in drug discovery. mdpi.comresearchgate.net

Key synthetic applications include:

Flavones and Quinolones: Amino derivatives of dimethoxyacetophenone serve as a "Swiss army knife" for accessing aminoflavones and quinolones, which are analogs of naturally occurring flavonoids and coumarins. mdpi.com These classes of compounds are known for a broad spectrum of biological activities.

Chalcones and Epoxychalcones: The compound is a precursor for synthesizing chalcones and their epoxidized analogs. mdpi.com For example, 2'-Amino-3',5'-dimethoxy-alpha-chloroacetophenone can react with various benzaldehydes to produce epoxychalcones, which are stable analogs of naturally occurring chalcones and serve as intermediates for a variety of flavonoid analogs. researchgate.net

Azaaurones: The halogenated aminodimethoxyacetophenone is a key starting material for the synthesis of azaaurones, which have been investigated for their anticancer, antibacterial, and antiparasitic activities. mdpi.com

The table below summarizes some of the bioactive derivatives developed from this compound precursors.

Derivative ClassSynthetic PrecursorReported BioactivityReference
AzaauronesHalogenated aminodimethoxyacetophenoneAnticancer, Antibacterial, Antiparasitic mdpi.com
Epoxychalcones2′-Amino-4′,6′-dimethoxy-α-chloroacetophenonePrecursors to bioactive flavonoid analogs mdpi.comresearchgate.net
3-Aryl-2-quinolonesAmino dimethoxyacetophenonesAnalogs of coumarins with broad biological activities (e.g., antibacterial) mdpi.com
Chalcones3,5-dibromo-2-hydroxy-3,6-dimethoxyacetophenoneα-Glucosidase and α-amylase inhibition, Antioxidant, Anticancer nih.gov
2′-Hydroxy-4′,5′-dimethoxyacetophenoneDerivative of this compoundAldose reductase inhibition, Collagenase inhibition, Anticancer (human leukemic cells) researchgate.net

Pharmacokinetic and Pharmacodynamic Studies (e.g., for related natural products)

Direct pharmacokinetic (PK) and pharmacodynamic (PD) studies on this compound are not widely published. However, research on the broader class of acetophenone derivatives provides significant insights. The substituents on the acetophenone ring are critical in determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity. rasayanjournal.co.in

Studies on related acetophenones highlight several key principles:

Metabolism: In humans, the parent compound acetophenone is metabolized into benzoic acid, carbonic acid, and acetone. wikipedia.org The metabolic fate of substituted acetophenones like the 3',5'-dimethoxy variant would be influenced by the methoxy groups, likely involving O-demethylation followed by further conjugation and excretion.

Bioactivity Models: Simple, naturally occurring acetophenones serve as ideal models or prototypes in drug research and development. mdpi.com Their structural simplicity and amenability to chemical modification allow researchers to conduct systematic structure-activity relationship (SAR) studies to optimize for desired pharmacological effects. rasayanjournal.co.intandfonline.com

Pharmacological AspectInfluence of Acetophenone Scaffold/SubstituentsReference
PharmacokineticsSubstituents on the phenyl ring play a critical role in determining PK properties. rasayanjournal.co.in
PharmacodynamicsThe structural flexibility of the acetophenone moiety allows derivatives to bind effectively to target proteins in biological systems. tandfonline.com
Drug DevelopmentAcetophenone derivatives are valuable precursors and models for developing novel pharmacological agents. mdpi.com

Clinical Translation Potential of this compound and its Derivatives

The clinical translation potential of this compound itself is limited; however, the potential of its synthetic derivatives is considerable. As a building block, it enables the creation of diverse molecular libraries with a wide range of biological activities. mdpi.comnih.gov The research cited in section 7.4 demonstrates that derivatives of this compound exhibit potent in vitro activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. nih.govresearchgate.net

For example, a derivative, 2′-Hydroxy-4′,5′-dimethoxyacetophenone, showed strong anti-cancer activity against several human acute leukemia cell lines while being non-toxic to normal cells in the same assay. researchgate.net Chalcone (B49325) derivatives have shown dual inhibition of α-glucosidase and α-amylase, suggesting a potential therapeutic avenue for type 2 diabetes. nih.gov

While these findings are promising, significant further research is required before any of these compounds can be considered for clinical trials. The path to clinical translation would involve extensive preclinical development, including in vivo efficacy studies in animal models, detailed toxicology and safety pharmacology assessments, and optimization of pharmacokinetic properties. Nonetheless, the versatility of the this compound scaffold makes it a highly valuable platform for discovering and developing new therapeutic agents.

Q & A

Q. What are the primary synthetic routes for 3',5'-dimethoxyacetophenone, and how do reaction conditions influence yield?

The compound is synthesized via Friedel-Crafts acylation using 3,5-dimethoxybenzene as a starting material. Acetyl chloride or acetic anhydride is typically employed as the acylating agent in the presence of Lewis acids like AlCl₃. Reaction temperature (optimized at 50–60°C) and stoichiometric ratios of reagents significantly affect yield . For example, deviations in AlCl₃ concentration can lead to byproducts such as over-acylated derivatives. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to achieving >95% purity .

Q. How is the antioxidant activity of this compound evaluated in vitro?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is the standard method. A solution of the compound (0.1–1.0 mM in methanol or DMSO) is mixed with DPPH (0.1 mM), and absorbance is measured at 517 nm after 30 minutes. IC₅₀ values are calculated relative to ascorbic acid as a positive control. Solvent choice (e.g., DMSO vs. methanol) can alter radical quenching efficiency due to polarity effects .

Q. What are the key physical-chemical properties of this compound relevant to experimental design?

Key properties include:

  • Molecular weight : 196.20 g/mol
  • Boiling point : 290.5°C at 760 mmHg
  • Density : 1.1 g/cm³
  • Solubility : Soluble in polar organic solvents (methanol, DMSO) but poorly soluble in water (<0.1 mg/mL). These parameters guide solvent selection for reactions and bioassays. For instance, low aqueous solubility necessitates the use of co-solvents like Tween-80 in cellular studies .

Q. How is this compound utilized as a molecular building block in heterocyclic synthesis?

It serves as a precursor for indazole derivatives (e.g., 5,7-dimethoxy-3-methylindazole) via condensation with hydrazine derivatives under acidic conditions. The methoxy groups enhance electron density, facilitating cyclization at 80–100°C . The stereochemistry of intermediates can be confirmed using chiral HPLC or polarimetry .

Advanced Research Questions

Q. What mechanisms underlie the antioxidant activity of this compound, and how do structural modifications alter efficacy?

The compound’s activity is attributed to hydrogen atom transfer (HAT) from the methoxy and ketone groups to free radicals. Comparative studies with analogs (e.g., 4'-hydroxy-3',5'-dimethoxyacetophenone) reveal that hydroxylation at the 4' position enhances radical scavenging by 30–40% due to increased resonance stabilization . Computational studies (DFT) further correlate HOMO-LUMO gaps with antioxidant potential .

Q. How can contradictory DPPH assay results across studies be resolved?

Discrepancies often arise from:

  • Concentration gradients : Non-linear dose-response curves require validation across ≥5 concentrations.
  • Solvent artifacts : DMSO at >1% v/v can scavenge radicals, necessitating solvent-matched controls.
  • Incubation time : Prolonged incubation (>60 minutes) may lead to compound degradation. Standardizing protocols (e.g., ISO 11357) and reporting detailed methodology (e.g., light exposure, temperature) are critical .

Q. What strategies optimize the use of this compound in Agrobacterium-mediated plant transformation?

As a structural analog of acetosyringone, it induces virulence (Vir) genes in Agrobacterium tumefaciens at 100–200 μM. Co-treatment with cytokinins (e.g., 6-BAP) enhances T-DNA transfer efficiency by 20–25% in recalcitrant species. However, excess concentrations (>500 μM) inhibit bacterial growth due to cytotoxicity .

Q. How does the compound interact with NF-κB or PI3K/Akt/mTOR pathways in mechanistic studies?

In inflammatory models, this compound (10–50 μM) suppresses NF-κB activation by inhibiting IκBα phosphorylation, as shown via Western blot and luciferase reporter assays. For PI3K/Akt studies, pretreatment with LY294002 (a PI3K inhibitor) is recommended to isolate compound-specific effects .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

  • HPLC-UV : C18 column, mobile phase = acetonitrile/water (70:30), λ = 254 nm. LOD = 0.5 μg/mL.
  • GC-MS : Derivatization with BSTFA enhances volatility. Characteristic fragments at m/z 181 (M-CH₃O) and 121 (C₆H₅CO⁺). Matrix effects (e.g., plant extracts) require validation via standard addition .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in storage?

The compound is stable at pH 5–7 and 4°C for ≥6 months. Degradation accelerates at alkaline pH (>8) via demethoxylation, forming 3-hydroxy-5-methoxyacetophenone. Lyophilization in amber vials under nitrogen atmosphere extends shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.